7-butoxy-4,8-dimethyl-2H-chromen-2-one
Overview
Description
7-Butoxy-4,8-dimethyl-2H-chromen-2-one is a chemical compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a butoxy group at the 7th position and two methyl groups at the 4th and 8th positions on the chromen-2-one backbone. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-butoxy-4,8-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives, including chromen-2-ones. The process involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the specific phenol and β-ketoester precursors are chosen to introduce the butoxy and methyl substituents at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is typically carried out under reflux conditions to facilitate the condensation process .
Chemical Reactions Analysis
Types of Reactions: 7-Butoxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one ring to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the chromen-2-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted chromen-2-one derivatives.
Scientific Research Applications
7-Butoxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a model compound for studying chromen-2-one chemistry.
Biology: This compound exhibits biological activities, such as antimicrobial and antioxidant properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 7-butoxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
- 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
- 7-Methoxy-4,8-dimethyl-2H-chromen-2-one
- 7-Ethoxy-4,8-dimethyl-2H-chromen-2-one
Comparison: Compared to its analogs, 7-butoxy-4,8-dimethyl-2H-chromen-2-one is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. The butoxy group may enhance the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
IUPAC Name |
7-butoxy-4,8-dimethylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-5-8-17-13-7-6-12-10(2)9-14(16)18-15(12)11(13)3/h6-7,9H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKIGNWVOCYLBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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